

## Independent validation of published (R)-Pirtobrutinib clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (R)-Pirtobrutinib |           |
| Cat. No.:            | B8192656          | Get Quote |

An Independent Validation and Comparative Guide to Published **(R)-Pirtobrutinib** Clinical Trial Results

This guide provides an objective comparison of **(R)-Pirtobrutinib**'s performance with alternative treatments for B-cell malignancies, supported by data from key clinical trials. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available evidence.

## Introduction to (R)-Pirtobrutinib

(R)-Pirtobrutinib (Jaypirca®) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Unlike first and second-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with the C481 residue of the BTK enzyme, pirtobrutinib's reversible binding allows it to be effective against both wild-type BTK and BTK with C481 resistance mutations.[1] This distinct mechanism of action provides a therapeutic option for patients who have developed resistance to covalent BTK inhibitors. Pirtobrutinib has received accelerated approval from the FDA for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) who have received at least two prior lines of therapy, including a BTK inhibitor.[3]

## **Pirtobrutinib's Mechanism of Action**



Pirtobrutinib functions by inhibiting BTK, a crucial signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By blocking BTK, pirtobrutinib disrupts signaling that leads to B-cell proliferation, trafficking, chemotaxis, and adhesion.



Click to download full resolution via product page

Figure 1: Pirtobrutinib's Mechanism of Action

## **Clinical Trial Data: The BRUIN Study**

The pivotal Phase 1/2 BRUIN study (NCT03740529) evaluated the safety and efficacy of pirtobrutinib in patients with various B-cell malignancies who had been previously treated.

# Patient Demographics and Baseline Characteristics (MCL Cohort)



| Characteristic                                         | Value (n=90) |
|--------------------------------------------------------|--------------|
| Median Age, years (range)                              | 70 (46-87)   |
| Median Prior Lines of Therapy (range)                  | 3 (1-8)      |
| Discontinued Prior Covalent BTKi due to<br>Progression | 82%          |
| Intermediate/High Risk sMIPI Score                     | 78%          |
| TP53 Mutation (of samples available, n=36)             | 47%          |
| Ki67 ≥30% (of samples available, n=34)                 | 74%          |
| Source:                                                |              |

# Efficacy in Relapsed/Refractory Mantle Cell Lymphoma (MCL)

In patients with MCL previously treated with a covalent BTK inhibitor, pirtobrutinib demonstrated significant efficacy.



| Efficacy Endpoint                                 | Value (n=90) | 95% Confidence Interval |
|---------------------------------------------------|--------------|-------------------------|
| Overall Response Rate (ORR)                       | 57%          | 46-67%                  |
| Complete Response (CR)                            | 19%          | -                       |
| Partial Response (PR)                             | 38%          | -                       |
| Median Duration of Response (DOR), months         | 17.6         | 7.3-27.2                |
| 12-month Estimated DOR Rate                       | 58%          | 41-72%                  |
| 18-month Estimated DOR Rate                       | 45%          | 27-61%                  |
| Median Progression-Free<br>Survival (PFS), months | 7.4          | 5.3–13.3                |
| Median Overall Survival (OS),<br>months           | 23.5         | 15.9-Not Estimable      |
| Source:                                           |              |                         |

# Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)

Updated results from the BRUIN study in heavily pretreated CLL/SLL patients also showed high response rates.

| Efficacy Endpoint                                     | All cBTKi Pre-<br>treated (n=282) | BCL-2 Inhibitor-<br>Naïve (n=154) | BCL-2 Inhibitor-<br>Exposed (n=128) |
|-------------------------------------------------------|-----------------------------------|-----------------------------------|-------------------------------------|
| Overall Response<br>Rate (ORR)                        | 81.6%                             | 83.1%                             | 79.7%                               |
| Median Progression-<br>Free Survival (PFS),<br>months | 19.4                              | 23.0                              | 15.9                                |
| Source:                                               |                                   |                                   |                                     |



## Safety Profile of Pirtobrutinib (All B-Cell Malignancies)

Pirtobrutinib has been generally well-tolerated in clinical trials.

| Adverse Event (AE)                                              | Any Grade | Grade ≥3 |
|-----------------------------------------------------------------|-----------|----------|
| Most Frequent Treatment-<br>Emergent AEs (MCL Cohort,<br>n=166) |           |          |
| Fatigue                                                         | 31%       | -        |
| Diarrhea                                                        | 22%       | -        |
| Anemia                                                          | 17%       | -        |
| Neutropenia                                                     | -         | 15%      |
| AEs of Special Interest (MCL<br>Cohort, n=166)                  |           |          |
| Hemorrhage                                                      | -         | 3%       |
| Atrial Fibrillation/Flutter                                     | -         | 2%       |
| Source:                                                         |           |          |

Discontinuation due to a treatment-related adverse event was low, occurring in only 3% of patients in the MCL safety cohort.

# Comparative Clinical Trials BRUIN CLL-321: Pirtobrutinib vs. Investigator's Choice

This Phase 3 randomized trial (NCT04666038) compared pirtobrutinib to the investigator's choice of idelalisib plus rituximab (IdelaR) or bendamustine plus rituximab (BR) in patients with CLL/SLL previously treated with a covalent BTK inhibitor.





Click to download full resolution via product page

Figure 2: BRUIN CLL-321 Trial Workflow

#### Efficacy Comparison:

| Efficacy<br>Endpoint                         | Pirtobrutinib<br>(n=119) | Investigator's<br>Choice (n=119) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|--------------------------|----------------------------------|--------------------------|---------|
| Median PFS,<br>months                        | 14.0                     | 8.7                              | 0.54 (0.39-0.75)         | 0.0002  |
| Median Time to Next Treatment (TTNT), months | 24.0                     | 10.9                             | 0.37 (0.25-0.52)         | <0.0001 |
| Source:                                      |                          |                                  |                          |         |



#### Safety Comparison:

| Safety Endpoint                     | Pirtobrutinib (n=119) | Investigator's Choice<br>(n=119) |
|-------------------------------------|-----------------------|----------------------------------|
| Grade ≥3 Treatment-Emergent<br>AEs  | 57.7%                 | 73.4%                            |
| Treatment Discontinuation due to AE | 17.2%                 | 34.9%                            |
| Source:                             |                       |                                  |

### **BRUIN CLL-314: Pirtobrutinib vs. Ibrutinib**

This ongoing Phase 3 trial (NCT05254743) is a head-to-head comparison of pirtobrutinib versus the first-generation covalent BTK inhibitor ibrutinib in patients with CLL/SLL who are BTK inhibitor-naïve.

Topline results indicate that the study met its primary endpoint of non-inferiority in overall response rate (ORR), with the ORR favoring pirtobrutinib. Progression-free survival data is still immature but is trending in favor of pirtobrutinib.

## **Independent Validation and Real-World Evidence**

While direct replication of pivotal clinical trials is uncommon, independent validation can come from meta-analyses, systematic reviews, and real-world evidence studies. A real-world study of pirtobrutinib in patients with MCL in the United States showed that the patient population in routine clinical practice was more heterogeneous, including older patients with poorer performance status, than those typically enrolled in clinical trials. The majority of patients initiated pirtobrutinib as monotherapy consistent with its approved indication.

### **Mechanisms of Resistance to Pirtobrutinib**

Despite its efficacy in patients with resistance to covalent BTK inhibitors, acquired resistance to pirtobrutinib can still occur. Genomic analyses from the BRUIN study have identified several on-target BTK mutations that confer resistance.





Click to download full resolution via product page

Figure 3: Pirtobrutinib Resistance Pathways

Studies have shown that at the time of progression on pirtobrutinib, a significant portion of patients acquire new mutations. The most common are "gatekeeper" mutations at the T474 residue and kinase-impaired mutations such as L528W in the BTK gene. Interestingly, in many patients who progress, the original C481S mutation that conferred resistance to covalent BTK inhibitors is cleared, suggesting a complex clonal evolution under the pressure of sequential BTK inhibitor therapy. A notable proportion of patients who progress on pirtobrutinib do not have detectable acquired BTK mutations, indicating that other, off-target resistance mechanisms also play a role.

## **Experimental Protocols**

The clinical trials cited in this guide adhere to established protocols for assessing patient eligibility, treatment administration, and response evaluation.

• Eligibility Criteria: Patients enrolled in these trials had confirmed diagnoses of B-cell malignancies and had typically received prior lines of therapy. Key exclusion criteria often included significant cardiovascular disease and active uncontrolled infections.



- Treatment Administration: Pirtobrutinib was administered orally at a dose of 200 mg once daily. Comparator arms received standard-of-care dosing for ibrutinib, idelalisib, rituximab, and bendamustine.
- Response Assessment: Efficacy was primarily assessed by overall response rate (ORR) and progression-free survival (PFS) as determined by an independent review committee, based on established criteria such as the International Workshop on Chronic Lymphocytic Leukemia (iwCLL) 2018 guidelines.
- Genomic Analysis: For the analysis of resistance mechanisms, next-generation sequencing
  was performed on peripheral blood mononuclear cells collected at baseline and at the time
  of disease progression.

### Conclusion

The published clinical trial data for **(R)-pirtobrutinib** demonstrates its efficacy and a manageable safety profile in patients with relapsed or refractory B-cell malignancies, particularly those who have been previously treated with covalent BTK inhibitors. The non-covalent, reversible mechanism of action allows pirtobrutinib to overcome the most common resistance mechanism to its predecessors. Head-to-head comparative trials, such as BRUIN CLL-321, have shown superiority in progression-free survival over established chemoimmunotherapy and PI3K inhibitor-based regimens in the relapsed/refractory setting. The ongoing BRUIN CLL-314 trial will provide a direct comparison to ibrutinib in the BTK inhibitor-naïve population. While acquired resistance to pirtobrutinib can occur, it involves a distinct set of mutations, highlighting the evolving landscape of targeted therapy in B-cell cancers. Real-world evidence is beginning to emerge and will be crucial in confirming the findings from clinical trials in a broader patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Lilly to present data from two positive Phase 3 studies of Jaypirca (pirtobrutinib) in chronic lymphocytic leukemia at the 2025 American Society of Hematology (ASH) Annual Meeting -BioSpace [biospace.com]
- 3. Lilly to present data from two positive Phase 3 studies of Jaypirca (pirtobrutinib) in chronic lymphocytic leukemia at the 2025 American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- To cite this document: BenchChem. [Independent validation of published (R)-Pirtobrutinib clinical trial results]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8192656#independent-validation-of-published-r-pirtobrutinib-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com